molecular formula C21H17F2N3O2 B2422401 6-(3-Fluorophenyl)-2-{1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one CAS No. 2380189-80-8

6-(3-Fluorophenyl)-2-{1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2422401
CAS No.: 2380189-80-8
M. Wt: 381.383
InChI Key: OMNKOKGOFYTOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Fluorophenyl)-2-{1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-{1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of Fluorophenyl Groups: Fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Formation of Pyridazinone Core: The pyridazinone core can be synthesized through condensation reactions involving hydrazine derivatives and diketones.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-{1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-{1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)-2-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]pyridazin-3-one
  • 6-(3-Methylphenyl)-2-[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]pyridazin-3-one

Uniqueness

6-(3-Fluorophenyl)-2-{1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as:

  • Increased Lipophilicity : Enhancing its ability to cross cell membranes.
  • Metabolic Stability : Reducing susceptibility to metabolic degradation.
  • Binding Affinity : Improving interactions with biological targets.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O2/c22-16-6-3-5-15(10-16)19-8-9-20(27)26(24-19)17-12-25(13-17)21(28)11-14-4-1-2-7-18(14)23/h1-10,17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNKOKGOFYTOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2F)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.